Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate
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Overview
Description
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate is a chemical compound with the molecular formula C10H10F3NO4S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfonyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate typically involves the reaction of 5-(trifluoromethyl)-2-pyridinesulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{5-(trifluoromethyl)-2-pyridinesulfonyl chloride} + \text{ethyl acetate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.
Scientific Research Applications
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Trifluralin: An agrochemical with a trifluoromethyl group used as a herbicide.
Uniqueness
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)6-19(16,17)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPATXNFACSGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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